molecular formula C11H14BrFO2 B8752197 Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- CAS No. 651326-68-0

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-

Cat. No. B8752197
CAS RN: 651326-68-0
M. Wt: 277.13 g/mol
InChI Key: PACSIINSHISMOW-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-” is a chemical compound with the molecular formula C11H14BrFO2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. Benzene derivatives are known for their aromaticity, a property that enhances their stability .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-” can be analyzed using its InChI code: InChI=1S/C11H14BrFO2/c1-2-14-11(7-12)15-8-9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

properties

CAS RN

651326-68-0

Product Name

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-bromo-2-(1-ethoxyethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C11H14BrFO2/c1-3-14-8(2)15-7-9-6-10(13)4-5-11(9)12/h4-6,8H,3,7H2,1-2H3

InChI Key

PACSIINSHISMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve commercially available (2-bromo-5-fluoro-phenyl)-methanol (4.8 g, 23.4 mmol) in methylene chloride (100 mL) and cool to 0° C. Add PPTS (590 mg, 2.3 mmol) followed by ethyl vinyl ether (3.4 mL, 35.1 mmol). Warm reaction to room temperature slowly after addition. After 4 hours, pour the reaction into saturated aqueous sodium bicarbonate and extract with methylene chloride. Dry with sodium sulfate, filter and concentrate in vacuo to yield 5.4 g (83%) of the title compound as a clear and colorless oil. 1H NMR (CDCl3) 37.47 (dd, J=8.6, 5.0 Hz, 1M), 7.27 (dd, J=9.6, 3.1 Hz, 1H), 6.87 (td, J=8.0, 3.1 Hz, 1H), 4.89 (q, J=5.5 Hz, 1H), 4.65 (d, J=13.8 Hz, 1H), 4.54 (d, J=13.8 Hz, 1H), 3.70 (m, 1H), 3.55 (m, 1H), 1.42 (d, J=5.5 Hz, 3H), 1.22 (t, J=7.2 Hz, 3H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

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